molecular formula C3H5ClN2 B13354901 N-(2-Chloroethyl)cyanamide

N-(2-Chloroethyl)cyanamide

Cat. No.: B13354901
M. Wt: 104.54 g/mol
InChI Key: NVAABIDUCJHJKR-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)cyanamide: is an organic compound characterized by the presence of a chloroethyl group attached to a cyanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Base-Mediated Aminoalkylation: One common method involves the base-mediated aminoalkylation of aryl thiourea with halides.

    Iron-Mediated Desulfurization: Another method involves the iron-mediated desulfurization of isothiocyanates under mild reaction conditions.

    Oxidation-Cyanation: An operationally simple oxidation-cyanation method uses N-chlorosuccinimide and zinc cyanide as reagents.

Industrial Production Methods: Industrial production often involves large-scale synthesis using the above methods, optimized for higher yields and cost-effectiveness. Continuous-flow processes and safer electrophilic cyanation reagents are also employed to enhance safety and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

  • 2-Cyanoguanidine (Dicyandiamide)
  • Melamine
  • Various heterocycles

Scientific Research Applications

Chemistry: N-(2-Chloroethyl)cyanamide is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine:

Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials. It also finds applications in agriculture as a nitrification inhibitor .

Mechanism of Action

Molecular Targets and Pathways: N-(2-Chloroethyl)cyanamide exerts its effects through various mechanisms, including the inhibition of specific enzymes and the disruption of cellular processes. For example, it can inhibit carbonic anhydrase and cathepsin K, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
  • 2-Cyanoguanidine (Dicyandiamide)
  • Melamine

Uniqueness: N-(2-Chloroethyl)cyanamide is unique due to its chloroethyl group, which imparts distinct reactivity and chemical properties compared to other cyanamide derivatives. This makes it particularly useful in specific synthetic applications and industrial processes .

Properties

Molecular Formula

C3H5ClN2

Molecular Weight

104.54 g/mol

IUPAC Name

2-chloroethylcyanamide

InChI

InChI=1S/C3H5ClN2/c4-1-2-6-3-5/h6H,1-2H2

InChI Key

NVAABIDUCJHJKR-UHFFFAOYSA-N

Canonical SMILES

C(CCl)NC#N

Origin of Product

United States

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